Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) Diethyl 5,5′-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is a heterocyclic building block.

Brand Name: Vulcanchem
CAS No.: 6305-93-7
VCID: VC3780844
InChI: InChI=1S/C21H30N2O4/c1-7-14-12(5)18(20(24)26-9-3)22-16(14)11-17-15(8-2)13(6)19(23-17)21(25)27-10-4/h22-23H,7-11H2,1-6H3
SMILES: CCC1=C(NC(=C1C)C(=O)OCC)CC2=C(C(=C(N2)C(=O)OCC)C)CC
Molecular Formula: C21H30N2O4
Molecular Weight: 374.5 g/mol

Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate)

CAS No.: 6305-93-7

Cat. No.: VC3780844

Molecular Formula: C21H30N2O4

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) - 6305-93-7

Specification

CAS No. 6305-93-7
Molecular Formula C21H30N2O4
Molecular Weight 374.5 g/mol
IUPAC Name ethyl 5-[(5-ethoxycarbonyl-3-ethyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C21H30N2O4/c1-7-14-12(5)18(20(24)26-9-3)22-16(14)11-17-15(8-2)13(6)19(23-17)21(25)27-10-4/h22-23H,7-11H2,1-6H3
Standard InChI Key BPMQEODKNZPRMH-UHFFFAOYSA-N
SMILES CCC1=C(NC(=C1C)C(=O)OCC)CC2=C(C(=C(N2)C(=O)OCC)C)CC
Canonical SMILES CCC1=C(NC(=C1C)C(=O)OCC)CC2=C(C(=C(N2)C(=O)OCC)C)CC

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Identification

Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is uniquely identified by its CAS number 6305-93-7. The compound possesses a molecular formula of C21H30N2O4 with a corresponding molecular weight of 374.47 g/mol . This chemical structure consists of two pyrrole units linked through a methylene bridge at their respective 5-positions, with each pyrrole ring containing ethyl and methyl substituents at the 4- and 3-positions, respectively, along with ethyl carboxylate groups at the 2-positions.

The structural features of this compound can be broken down as follows:

  • Two symmetrical pyrrole rings

  • A methylene (-CH2-) bridging group connecting the pyrrole units

  • Four alkyl substituents (two ethyl and two methyl groups)

  • Two ethyl ester functional groups

Physical and Chemical Characteristics

While comprehensive physical property data is limited in the available literature, the structural characteristics of diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) suggest certain expected properties. As a heterocyclic compound with multiple functional groups, it likely exhibits solubility in common organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide, while demonstrating limited water solubility due to its predominantly hydrophobic character.

The presence of pyrrolic NH groups in the molecule enables hydrogen bonding interactions, which can be particularly relevant for its applications in supramolecular chemistry. Additionally, the ester groups provide sites for further functionalization through various chemical transformations, enhancing the compound's versatility as a synthetic building block.

Synthetic Methods and Preparation

Established Synthetic Routes

The synthesis of diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) has been documented in the scientific literature, with a notable reference being the work of Timothy D. Lash published in Tetrahedron (1998, vol. 54, issues 3-4, pages 359-374) . The primary synthetic approach involves a condensation reaction that achieves an impressive yield of 87%.

The synthetic pathway typically utilizes ethyl 4-ethyl-3,5-dimethylpyrrole-2-carboxylate (CAS No. 2199-47-5) as a key precursor . This starting material is a significant reagent in its own right, known for its application in the synthesis of diacetylenic bilirubin derivatives. The condensation reaction involves the formation of a methylene bridge between two pyrrole units at their respective 5-positions.

Reaction Conditions and Optimization

The optimal synthesis conditions for diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) involve treatment with hydrogen chloride in methanol for a duration of 3 hours under heating conditions to facilitate the condensation process . These specific reaction parameters are crucial for achieving the high reported yield of 87%.

The reaction mechanism likely proceeds through the following sequence:

  • Activation of a methylene source (possibly formaldehyde or a formaldehyde equivalent) by hydrogen chloride

  • Electrophilic substitution at the nucleophilic 5-position of the pyrrole rings

  • Formation of the methylene bridge connecting the two pyrrole units

  • Subsequent deprotonation to yield the final product

Applications and Chemical Reactivity

Role as a Heterocyclic Building Block

Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) serves as a versatile heterocyclic building block in organic synthesis . This application derives from its unique structural features, particularly the bis-pyrrole scaffold with multiple functional groups that provide sites for further elaboration. The compound's availability from commercial suppliers such as Aladdin Scientific further supports its utility in laboratory settings .

The presence of two ester functionalities enables various transformations, including:

  • Hydrolysis to the corresponding dicarboxylic acid

  • Reduction to alcohol derivatives

  • Amidation to form amide analogs

  • Transesterification to produce different ester derivatives

These transformations expand the potential applications of this compound in the synthesis of more complex molecular architectures.

Applications in Supramolecular Chemistry

Evidence from related research suggests that bispyrrole derivatives such as diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) may have significant applications in supramolecular chemistry, particularly in the field of anion recognition and complexation . The pyrrole NH groups can function as hydrogen bond donors, enabling interactions with various anions such as chloride, bromide, acetate, and methanesulfonate.

Studies on similar compounds have utilized NMR titration experiments to investigate anion binding properties. These experiments typically reveal downfield shifts in the NH proton signals upon anion addition, providing evidence of hydrogen-bonding interactions . This behavior suggests potential applications in the development of molecular sensors and host-guest systems.

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